
Biotinoyl Ouabain
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinoyl Ouabain is a biotin derivative that incorporates the sugar moiety of ouabain. Ouabain is a well-known cardioactive glycoside, traditionally used for its effects on the cardiovascular system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotinoyl Ouabain typically involves the chemical biotinylation of ouabain. Chemical biotinylation is a widely used method that involves the use of chemical reagents to attach biotin molecules to specific functional groups on the ouabain molecule . The reaction conditions often include the use of solvents and catalysts to facilitate the biotinylation process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography to isolate this compound from reaction mixtures.
化学反応の分析
Types of Reactions: Biotinoyl Ouabain undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of biotinylated analogs with different functional groups.
科学的研究の応用
Biotinoyl Ouabain has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a probe to study the interactions of biotin with various proteins and enzymes. In biology, this compound is employed in cell labeling and tracking experiments, taking advantage of the strong affinity between biotin and avidin/streptavidin .
In medicine, this compound is explored for its potential therapeutic effects, particularly in cardiovascular research. The compound’s ability to inhibit the Na+/K±ATPase membrane pump makes it a valuable tool for studying cardiac function and developing treatments for heart diseases . Additionally, this compound is used in industrial applications, such as the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of Biotinoyl Ouabain is primarily attributed to its inhibition of the Na+/K±ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can promote the activation of contractile proteins such as actin and myosin . The compound also affects the electrical activity of cells, influencing processes such as depolarization and action potential duration.
At the molecular level, this compound interacts with specific subunits of the Na+/K±ATPase, triggering a cascade of intracellular signaling pathways. These pathways involve various proteins and enzymes, including the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase (ERK) pathway .
類似化合物との比較
Biotinoyl Ouabain is unique due to its combination of biotin and ouabain properties. Similar compounds include other biotinylated derivatives and cardioactive glycosides such as digoxin and digitoxin . While these compounds share some similarities in their mechanisms of action, this compound stands out for its dual functionality, making it a versatile tool in scientific research.
List of Similar Compounds:特性
分子式 |
C39H58N2O14S |
|---|---|
分子量 |
810.9 g/mol |
IUPAC名 |
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-2-[[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C39H58N2O14S/c1-18-31(47)32(48)33(55-27(45)6-4-3-5-25-30-23(16-56-25)40-35(49)41-30)34(53-18)54-20-12-26(44)38(17-42)29-22(7-9-37(38,50)13-20)39(51)10-8-21(19-11-28(46)52-15-19)36(39,2)14-24(29)43/h11,18,20-26,29-34,42-44,47-48,50-51H,3-10,12-17H2,1-2H3,(H2,40,41,49)/t18-,20-,21+,22+,23-,24+,25-,26+,29+,30-,31-,32+,33+,34-,36+,37-,38+,39-/m0/s1 |
InChIキー |
HUSNBTTVSJWQFD-WGYSOEKASA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)OC(=O)CCCCC7C8C(CS7)NC(=O)N8)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


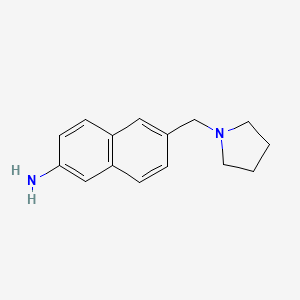
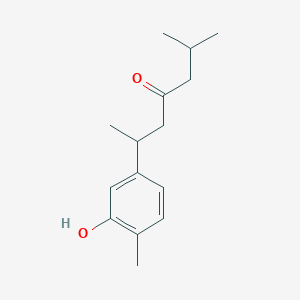
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
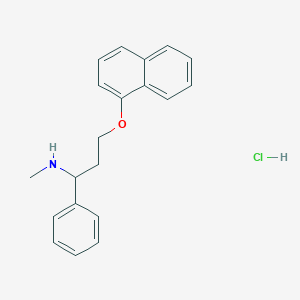

![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
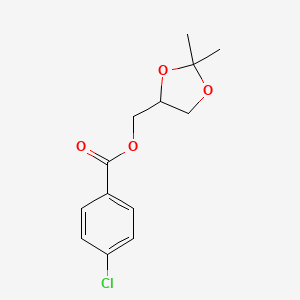
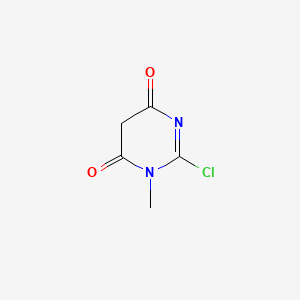
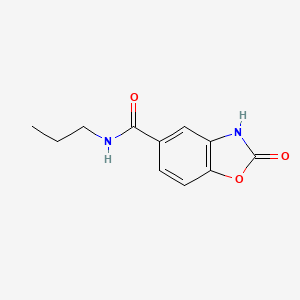

![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
